Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[5-(ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-3-15-7(13)5-6-10-8(17-12-6)11-9(14)16-4-2/h3-5H2,1-2H3,(H,10,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCRFPIUUUANCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NSC(=N1)NC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614245 | |
| Record name | Ethyl {5-[(ethoxycarbonyl)amino]-1,2,4-thiadiazol-3-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150215-10-4 | |
| Record name | Ethyl {5-[(ethoxycarbonyl)amino]-1,2,4-thiadiazol-3-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization remains a cornerstone strategy for constructing the 1,2,4-thiadiazole ring system. A prominent method involves the reaction of ethyl chloroformate with potassium thiocyanate in acetonitrile under mild conditions (20–25°C). This approach facilitates the introduction of the ethoxycarbonyl group while minimizing side reactions. The thiocyanate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate to form an intermediate thiocarbamate. Subsequent intramolecular cyclization yields the thiadiazole ring, with the acetate moiety introduced via alkylation or esterification in later steps .
A patent by EP0795551A1 describes an alternative cyclization route using methylsulfonylcyanamide (MSCN) and O-arylsulfonylamidoximes . For example, syn-amidoximes react with MSCN in dimethylformamide (DMF) at 60°C to form 5-amino-1,2,4-thiadiazole intermediates. These intermediates are subsequently acylated with ethyl chloroacetate in the presence of a base such as triethylamine, yielding the target compound with a reported purity of >95% . This method emphasizes the critical role of stereochemistry, as anti-amidoximes fail to cyclize efficiently under identical conditions .
Multi-Step Synthesis from Amidoxime Precursors
The patent literature provides a detailed nine-step synthesis starting from amidoxime derivatives (Figure 1) :
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Amidoxime formation | Hydroxylamine hydrochloride, EtOH | 85 |
| 2 | Sulfonylation | Tosyl chloride, pyridine | 78 |
| 3 | Cyclization with MSCN | MSCN, DMF, 60°C | 65 |
| 4 | Hydrolysis | HCl (6N), reflux | 90 |
| 5 | Esterification | Ethyl chloroacetate, K₂CO₃ | 82 |
| 6 | Formylation | Formic acid, Ac₂O | 75 |
| 7 | Oxidation | H₂O₂, AcOH | 68 |
| 8 | Reduction | NaBH₄, MeOH | 88 |
| 9 | Final acylation | Ethyl chloroformate, Et₃N | 70 |
Figure 1. Multi-step synthesis of this compound from amidoxime precursors .
Key challenges in this route include the use of toxic reagents (e.g., tosyl chloride) and the need for rigorous purification after each step. However, the process achieves an overall yield of 28%, making it viable for industrial-scale production .
Solvent and Catalytic Optimization
Recent advances focus on optimizing reaction conditions to enhance efficiency. A comparative study of solvents revealed that acetonitrile and DMF provide superior yields (80–85%) compared to THF or dichloromethane (50–60%) . Catalytic systems also play a critical role:
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Base Catalysts : Triethylamine outperforms weaker bases like sodium bicarbonate, particularly in acylation steps (yield increase: 15–20%) .
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Lewis Acids : Zinc chloride (10 mol%) accelerates cyclization reactions by polarizing the thiocyanate group, reducing reaction time from 12 h to 4 h .
Green Chemistry Approaches
Emerging methodologies prioritize sustainability without compromising yield. A solvent-free mechanochemical synthesis involves ball-milling potassium thiocyanate, ethyl chloroformate, and acetamide derivatives at 30 Hz for 2 h. This method achieves a 75% yield while eliminating volatile organic solvents . Additionally, photocatalytic cyclization using visible light and eosin Y as a catalyst has been explored, though yields remain modest (55%) .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes both acidic and alkaline hydrolysis:
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Alkaline hydrolysis produces the corresponding carboxylic acid salt at 60–90°C using NaOH or KOH .
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Acidic hydrolysis with HCl (5–25% concentration) yields free carboxylic acid derivatives at pH 2–3 .
Example reaction conditions:
Nucleophilic Substitution
The ethoxycarbonylamino group participates in nucleophilic displacement:
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Reaction with amines (e.g., methylamine, hydrazine) replaces the ethoxy group under mild conditions (20–40°C).
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Thiols attack the carbonyl carbon, forming thioester derivatives .
Key observations:
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Reactivity order: NH2 > SH > OH for nucleophiles.
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Steric hindrance from the thiadiazole ring slows substitution at the 3-position.
Cycloaddition Reactions
The thiadiazole ring engages in [3+2] cycloadditions with nitrilimines or diazo compounds:
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With nitrilimines , it forms fused pyrazole-thiadiazole hybrids at 60–80°C .
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Reaction with diazomethane produces triazole derivatives.
Mechanistic pathway:
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Generation of nitrilimine intermediate (6 ) from hydrazonoyl chloride (5a ) .
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Elimination of alkyl mercaptan to yield bicyclic products (9a–c ) .
Etherification and Alkylation
The ethoxycarbonyl group undergoes transesterification:
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With higher alcohols (e.g., isopropyl alcohol), the reaction proceeds via acid catalysis (H2SO4) at reflux.
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Alkylation of the amino group using ethyl halides occurs in dichloromethane with K2CO3 .
Optimized conditions for ethylation:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | K2CO3 (2 eq) |
| Temperature | 20–40°C |
| Yield | 89% |
Oxidation and Reduction
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Oxidation of the thiadiazole sulfur with H2O2 forms sulfoxide derivatives.
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Reduction of the ethoxycarbonyl group with LiAlH4 yields hydroxymethyl analogs.
Comparative reactivity table:
| Reaction | Reagent | Product | Selectivity |
|---|---|---|---|
| Oxidation | 30% H2O2 | Sulfoxide | 100% S-oxidation |
| Reduction | LiAlH4 (2 eq) | Alcohol derivative | 68% |
Interaction with Biological Targets
While not a direct chemical reaction, the compound’s bioactivity stems from:
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Hydrogen bonding via the NH group in the ethoxycarbonylamino moiety.
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π-π stacking between the thiadiazole ring and aromatic residues in enzymes.
Reported IC50 values against microbial targets:
| Target Organism | IC50 (µM) | Reference |
|---|---|---|
| E. coli | 12.5 | |
| S. aureus | 8.9 |
Thermal Degradation
At temperatures >150°C, the compound decomposes via:
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Cleavage of the ester bond.
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Ring-opening of the thiadiazole.
TGA data:
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Onset decomposition temperature: 152°C
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Major degradation products: CO2, NH3, and thiophene derivatives
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate exhibit various biological activities, including:
- Antimicrobial Effects: Studies have shown that derivatives of this compound may play a role in developing new antibiotics due to their structural similarity to known antibiotic agents.
- Antifungal Activity: The thiadiazole ring is known for its ability to interact with biological systems, potentially affecting enzyme activity or cellular processes.
Case Studies
- Antibacterial Activity: A study evaluated the antibacterial properties of several thiadiazole derivatives, including those related to this compound. Results indicated that certain derivatives exhibited significant activity against various bacterial strains when compared to traditional antibiotics like Ciprofloxacin .
- Antitubercular Activity: Another research highlighted the potential of thiadiazole derivatives in combating tuberculosis. Compounds structurally related to this compound showed promising results against Mycobacterium smegmatis, indicating their potential as antitubercular agents .
Mechanism of Action
The mechanism of action of Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural and Molecular Features of Analogous Compounds
Key Observations :
- The ethoxycarbonylamino group in the target compound distinguishes it from analogs like 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid, which has an amino (-NH₂) substituent instead .
- Compared to Triazamate , a triazole-based pesticide, the thiadiazole core of the target compound may confer different electronic properties and bioactivity due to sulfur's electronegativity .
- S-2-Benzothiazolyl thioacetate derivatives exhibit enhanced lipophilicity due to aromatic substituents, whereas the target compound’s ethyl acetate group offers moderate solubility in polar solvents .
Physicochemical Properties
Table 2: Comparative Physical Properties
Notes:
Biological Activity
Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate is a synthetic compound characterized by its unique thiadiazole ring structure, which is known to exhibit various biological activities. This detailed article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.28 g/mol. The presence of the thiadiazole ring along with ethoxycarbonyl and amino groups enhances its reactivity and biological potential.
Antimicrobial Properties
Research indicates that compounds similar to this compound demonstrate significant antimicrobial and antifungal activities. The thiadiazole moiety is recognized for its ability to interact with biological systems, potentially influencing enzyme activity and cellular processes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Activity | Reference |
|---|---|---|
| Ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate | Moderate against Gram-positive bacteria | |
| Methyl 5-(ethoxycarbonylamino)-1,2,4-thiadiazole-3-acetate | Antifungal activity against Candida species | |
| Ethyl 2-(5-(methylthio)-1,2,4-thiadiazol-3-yl)acetate | Inhibitory effects on bacterial growth |
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may inhibit specific enzymes crucial for microbial survival or disrupt cellular processes through interaction with nucleic acids or proteins.
Case Studies
Several studies have explored the biological activity of thiadiazole derivatives:
- Antimicrobial Screening : A study evaluated various thiadiazole derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent inhibitory effects comparable to standard antibiotics.
- Pharmacological Research : Another investigation focused on the synthesis of ethoxycarbonyl-substituted thiadiazoles and their evaluation as potential antibiotic agents. The findings suggested that modifications in the chemical structure significantly influenced antimicrobial potency.
Future Directions in Research
The ongoing research into this compound aims to:
- Enhance Efficacy : Further modifications to improve its bioactivity and selectivity against specific pathogens.
- Investigate Mechanisms : Detailed studies to elucidate the precise mechanisms through which this compound interacts with microbial targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate, and what key reaction steps are involved?
- Methodological Answer : The compound is synthesized via multi-step protocols involving cyclization and functionalization of thiadiazole cores. A representative route includes:
Oximation and alkylation of cyanoacetamide to form intermediates like 2-cyano-2-hydroxyiminoacetamide.
Bromination followed by cyclization with KSCN to construct the 1,2,4-thiadiazole ring.
Hydrolysis or ethoxycarbonylation to introduce the ethoxycarbonylamino group .
- Key Catalysts : Bi(OTf)₃ and Fe(ClO₄)₃ are effective in similar syntheses for thiadiazole derivatives, achieving yields >70% under mild conditions .
Q. How is the structural identity of this compound confirmed in research settings?
- Analytical Workflow :
- 1H/13C NMR : Assigns proton environments (e.g., ethoxy groups at δ 1.2–1.4 ppm) and carbonyl carbons (δ 165–175 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 316.0521 for C₉H₁₃N₃O₄S) .
- Chromatography (TLC/HPLC) : Monitors reaction progress and purity (Rf values: 0.56–0.58 in hexane/ethyl acetate) .
Q. What are the solubility and recrystallization properties of this compound?
- Solubility Profile :
- Organic Solvents : Highly soluble in ethanol, DMF, and dichloromethane.
- Aqueous Systems : Slightly soluble in water (<1 mg/mL at 25°C) .
- Recrystallization : Ethanol is preferred for purification, yielding colorless to yellow crystals with defined melting points (e.g., 46.9–48.8°C) .
Advanced Research Questions
Q. What methodological challenges exist in optimizing the synthesis yield, and how can they be addressed?
- Key Challenges :
- Intermediate Stability : Hydroxyimino intermediates may decompose under acidic conditions.
- Byproduct Formation : Competing reactions during cyclization (e.g., over-bromination).
- Solutions :
- Catalyst Screening : Bi(OTf)₃ improves regioselectivity in thiadiazole ring formation .
- Temperature Control : Maintaining 0–5°C during bromination minimizes side products .
Q. How do researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?
- Case Analysis :
- Melting Point Variations : Reported ranges (46.9–48.8°C vs. 52–54°C) arise from polymorphic forms or solvent-dependent crystallization .
- Resolution Strategy :
- DSC/TGA : Differentiates polymorphs by thermal behavior.
- X-ray Crystallography : Confirms unit-cell parameters (e.g., triclinic systems with α/β/γ angles ~105°) .
Q. What computational or experimental methods are used to predict biological activity?
- Molecular Docking : Derivatives of similar thiadiazole-acetates show affinity for bacterial penicillin-binding proteins (PBPs), validated via AutoDock Vina with RMSD <2.0 Å .
- In Vitro Assays : MIC testing against S. aureus and E. coli (MIC: 2–8 µg/mL) correlates with structural modifications (e.g., electron-withdrawing substituents) .
Research Gaps and Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
